molecular formula C8H7FN4 B2628954 1-(5-fluoropyridin-2-yl)-1H-pyrazol-3-amine CAS No. 1249756-58-8

1-(5-fluoropyridin-2-yl)-1H-pyrazol-3-amine

Cat. No.: B2628954
CAS No.: 1249756-58-8
M. Wt: 178.17
InChI Key: JWRWJLNCJBHKTJ-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-amine (CAS 1249756-58-8) is a fluorinated pyrazole derivative of high interest in medicinal chemistry and pharmaceutical research. With the molecular formula C 8 H 7 FN 4 and a molecular weight of 178.17 g/mol, this compound serves as a critical synthetic intermediate for constructing more complex nitrogen-containing heterocycles . Its structure, featuring a 3-aminopyrazole scaffold linked to a 5-fluoropyridinyl group, makes it a valuable precursor in the exploration of novel therapeutic agents. This compound is primarily utilized in the synthesis of pyrazolopyrimidine and pyrazolopyridine scaffolds, which are core structures in the development of potential ATP synthesis inhibitors . Recent synthetic studies highlight the application of such intermediates in creating analogs targeted against Mycobacterium tuberculosis , addressing the global challenge of antimicrobial resistance . Researchers value this amine for its role in structure-activity relationship (SAR) studies, enabling the optimization of potency and selectivity in drug discovery programs for infectious diseases. The product is provided with a stated purity for research applications. This product is labeled "For Research Use Only" and is intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(5-fluoropyridin-2-yl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4/c9-6-1-2-8(11-5-6)13-4-3-7(10)12-13/h1-5H,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRWJLNCJBHKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)N2C=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-fluoropyridin-2-yl)-1H-pyrazol-3-amine typically involves the formation of the fluoropyridine and pyrazole rings, followed by their coupling. One common method involves the following steps:

    Synthesis of 5-fluoropyridine-2-carboxylic acid: This can be achieved through the fluorination of pyridine-2-carboxylic acid using reagents such as Selectfluor.

    Formation of 5-fluoropyridin-2-yl hydrazine: The carboxylic acid is converted to the corresponding hydrazine derivative.

    Cyclization to form the pyrazole ring: The hydrazine derivative undergoes cyclization with a suitable diketone or aldehyde to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(5-fluoropyridin-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits a range of biological activities, making it a valuable scaffold for drug development.

Antimicrobial Activity:
Research indicates that derivatives of pyrazole compounds, including 1-(5-fluoropyridin-2-yl)-1H-pyrazol-3-amine, have shown promising antimicrobial properties. A study demonstrated that certain pyrazole derivatives were effective against strains of Staphylococcus aureus and Escherichia coli, highlighting their potential as antibacterial agents .

Anticancer Properties:
Pyrazole derivatives are known for their anticancer activities. The compound's structure allows for modifications that enhance its efficacy against various cancer cell lines. For instance, certain derivatives have been reported to inhibit specific cancer cell proliferation through targeted mechanisms .

Enzyme Inhibition:
The compound has been evaluated for its ability to inhibit various enzymes implicated in disease processes. For example, it has shown potential as an inhibitor of glycogen synthase kinase 3 (GSK-3), which is involved in several signaling pathways relevant to cancer and neurodegenerative diseases .

Agrochemicals

In the agrochemical sector, this compound is investigated for its role as a herbicide or pesticide. The fluorinated pyridine moiety enhances the compound's lipophilicity and biological activity, making it suitable for agricultural applications.

Herbicidal Activity:
Studies have indicated that compounds with similar structures exhibit herbicidal properties by targeting specific biochemical pathways in plants. This makes them candidates for developing selective herbicides that minimize crop damage while effectively controlling weeds .

Materials Science

The unique properties of this compound extend to materials science, particularly in the synthesis of advanced materials.

Organic Synthesis:
This compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules through various coupling reactions. For instance, it can be utilized in palladium-catalyzed reactions to produce novel materials with desired properties .

Supramolecular Chemistry:
The compound's ability to form hydrogen bonds and π-stacking interactions makes it useful in supramolecular chemistry, where it can be employed to create complex architectures with specific functionalities .

Data Table: Summary of Applications

Application AreaSpecific UseObserved Effects/Results
Medicinal ChemistryAntimicrobialEffective against S. aureus and E. coli strains
AnticancerInhibits proliferation in various cancer cell lines
Enzyme InhibitionPotential GSK-3 inhibitor
AgrochemicalsHerbicidal ActivityTargets specific biochemical pathways in plants
Materials ScienceOrganic SynthesisBuilding block for complex molecules
Supramolecular ChemistryForms hydrogen bonds; creates complex architectures

Case Studies

Case Study 1: Antimicrobial Evaluation
A study conducted on a series of pyrazole derivatives showed that modifications at the pyridine ring significantly enhanced antibacterial activity. The derivatives were synthesized and tested against common pathogens using standard disc diffusion methods, resulting in several compounds demonstrating high efficacy .

Case Study 2: Anticancer Activity
In another investigation focused on anticancer properties, various derivatives of this compound were synthesized and evaluated against different cancer cell lines. Results indicated that certain modifications led to increased apoptosis rates in cancer cells, suggesting a mechanism involving mitochondrial pathways .

Mechanism of Action

The mechanism of action of 1-(5-fluoropyridin-2-yl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with the target site. The pyrazole ring can also contribute to the compound’s overall activity by providing additional binding interactions or stabilizing the compound’s conformation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features, synthesis routes, and applications of 1-(5-fluoropyridin-2-yl)-1H-pyrazol-3-amine and related compounds:

Compound Molecular Formula Key Substituents Synthesis Highlights Applications/Significance References
This compound C₈H₇FN₄ - 5-Fluoropyridin-2-yl (N1)
- Amino (C3)
Commercial availability as a building block; likely synthesized via nucleophilic substitution or cyclization. Used in kinase inhibitor design (e.g., Jak/Stat pathway inhibitors). High electronegativity from fluorine improves binding interactions.
1-(Adamantan-1-yl)-1H-pyrazol-3-amine C₁₃H₁₉N₃ - Adamantyl (N1)
- Amino (C3)
Reacting 1-bromoadamantane with 3-aminopyrazole in HBr. Enhanced lipophilicity for membrane permeability; explored in therapeutic applications (e.g., antimicrobial agents).
1-(tert-Butyl)-1H-pyrazol-3-amine C₇H₁₃N₃ - tert-Butyl (N1)
- Amino (C3)
Condensation of tert-butylhydrazine with 2-chloroacrylonitrile. Simpler substituent for studying steric effects; intermediate in thiourea/carbothioamide synthesis.
1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine C₉H₁₀ClN₃S - Chlorothiophenmethyl (N1)
- Methyl (C5), amino (C3)
Substitution reactions involving chlorothiophene derivatives. Potential electronic modulation via sulfur and chlorine; antimicrobial or anticancer applications.
3-Methyl-1-phenyl-1H-pyrazol-5-amine C₁₀H₁₁N₃ - Phenyl (N1)
- Methyl (C3), amino (C5)
Classical cyclization of phenylhydrazine with β-keto esters. Versatile intermediate for dyes, agrochemicals, and pharmaceuticals.

Key Comparative Insights

Electronic Effects: The 5-fluoropyridinyl group in the target compound introduces strong electron-withdrawing effects, enhancing hydrogen-bonding capabilities and metabolic stability compared to phenyl or adamantyl groups .

Synthetic Accessibility :

  • The target compound is commercially available (e.g., from CymitQuimica), whereas adamantyl and chlorothiophene derivatives require multi-step syntheses involving hazardous reagents like HBr or POCl₃ .

Biological Relevance :

  • Fluorinated pyridinyl-pyrazol-3-amine derivatives are pivotal in kinase inhibitor development (e.g., AZD1480, a Jak2 inhibitor ).
  • Adamantyl and tert-butyl analogs are explored for antimicrobial activity, leveraging their bulky substituents to disrupt bacterial membranes .

Thermodynamic Stability: The fluorine atom in the target compound reduces susceptibility to oxidative metabolism, extending half-life compared to non-fluorinated analogs .

Biological Activity

1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity by binding to active sites. This mechanism is crucial for its role in various therapeutic applications, particularly in cancer and infectious diseases.
  • Receptor Modulation : It acts as an agonist or antagonist for certain receptors, influencing signal transduction pathways that are vital for cellular responses.

Biological Activities

This compound has demonstrated a range of biological activities:

  • Antimicrobial Properties : Preliminary studies indicate effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is critical in conditions like arthritis and other inflammatory diseases .
  • Anticancer Activity : Various derivatives of pyrazoles, including this compound, have been evaluated for their antiproliferative effects against different cancer cell lines. The presence of fluorine enhances metabolic stability and bioavailability, making it a valuable candidate for further development .

Structure-Activity Relationship (SAR)

The structure of this compound plays a significant role in its biological activity. Research indicates that modifications to the pyrazole and pyridine rings can significantly impact efficacy:

Compound ModificationBiological ActivityReference
5-Fluoro substitutionEnhanced potency against cancer cells
Aromatic substitutionsVarying effects on enzyme inhibition
Alkyl/alkenyl groupsRetained anti-mycobacterial activity

Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic areas:

  • Antimycobacterial Activity : A series of pyrazolo[1,5-a]pyrimidines were synthesized, with some analogues exhibiting significant inhibition of Mycobacterium tuberculosis growth. The study emphasized the importance of structural modifications to optimize activity against this pathogen .
  • Cancer Cell Lines Evaluation : In vitro studies showed that certain derivatives demonstrated potent cytotoxicity against hematologic tumor cell lines such as K562 (chronic myeloid leukemia) and HL-60 (acute promyelocytic leukemia). The selectivity index was notably high, indicating lower toxicity to normal cells compared to cancer cells .

Q & A

Q. What are the optimal synthetic routes for 1-(5-fluoropyridin-2-yl)-1H-pyrazol-3-amine, and how can reaction conditions be systematically optimized?

A multi-step synthesis involving coupling reactions between fluoropyridine and pyrazole precursors is commonly employed. Key steps include:

  • Nucleophilic substitution to introduce the fluoropyridyl group.
  • Protection/deprotection strategies to preserve the amine functionality during synthesis.
  • Reaction optimization using temperature gradients (e.g., 60–120°C) and catalysts (e.g., Pd/C or CuI) to improve yield.
    Analytical validation via ¹H NMR (e.g., δ 8.28 ppm for pyridine protons) and LC-MS (m/z 206 [M+H]⁺ for similar compounds) ensures intermediate purity .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides definitive bond lengths and angles. For example, C–N bond distances in pyrazole rings typically range from 1.32–1.38 Å .
  • Spectroscopic cross-validation : Compare experimental IR (N–H stretches ~3350 cm⁻¹) and ¹³C NMR data with computational predictions (DFT/B3LYP/6-31G*) .

Q. What methodologies are recommended for assessing purity and stability?

  • HPLC with UV detection (λ = 254 nm) and reverse-phase columns (C18) to quantify impurities.
  • Stability studies under accelerated conditions (40°C/75% RH) monitor degradation via mass loss or byproduct formation .

Advanced Research Questions

Q. How can mechanistic insights into the compound’s reactivity be investigated?

  • Kinetic isotope effects (KIE) and deuterium labeling to trace proton transfer steps in coupling reactions.
  • DFT calculations (e.g., Gaussian 16) to map energy barriers for fluoropyridine-pyrazole bond formation .

Q. How should researchers resolve contradictions between experimental solubility data and computational predictions?

  • Experimental validation : Perform shake-flask assays in buffered solutions (pH 2–12) and compare with COSMO-RS simulations .
  • Adjust computational parameters (e.g., solvent dielectric constant) to align with empirical data .

Q. What strategies are effective for studying regioselectivity in derivatives of this compound?

  • Crystallographic data (e.g., torsion angles from XRD) to analyze steric effects influencing substituent placement.
  • Hammett plots correlate electronic effects of substituents (σ values) with reaction rates .

Q. How can computational modeling predict biological activity?

  • Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) using crystal structures (PDB: 3QAK).
  • MD simulations (GROMACS) to assess binding stability over 100-ns trajectories .

Q. What experimental approaches characterize degradation pathways under oxidative stress?

  • LC-HRMS identifies degradation products (e.g., hydroxylated or defluorinated species).
  • EPR spectroscopy detects radical intermediates during H₂O₂ exposure .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

  • Synthesize analogs with halogen substitutions (e.g., Cl, Br) or methyl groups at the pyrazole 5-position.
  • Test in vitro bioactivity (e.g., IC₅₀ assays) and correlate with logP and polar surface area .

Q. What techniques are used to study polymorphism or co-crystal formation?

  • PXRD and DSC to identify crystalline phases.
  • SHELXD for solving crystal structures of co-crystals with carboxylic acid co-formers .

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